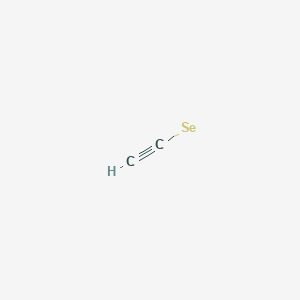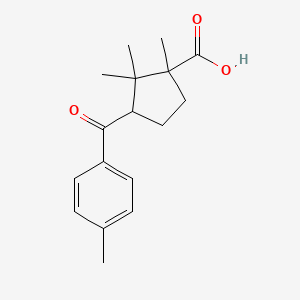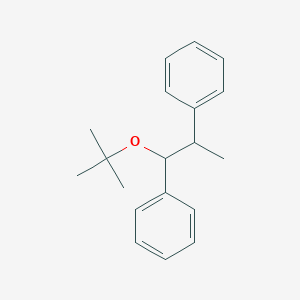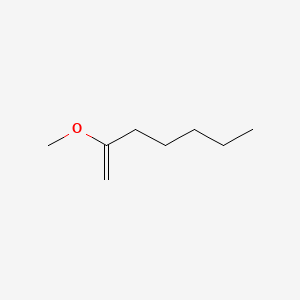
2-Methoxy-1-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-heptene is an organic compound with the molecular formula C8H16O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. The compound is also known by its IUPAC name, 2-methoxyhept-1-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1-heptene can be synthesized through the etherification of 2-methyl-1-heptene and methanol. This reaction is typically catalyzed by solid acid catalysts such as Amberlyst 35 . The reaction is exothermic, meaning it releases heat .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large reactors and distillation columns to achieve high yields. The process can be optimized by adjusting operating pressures, the number of stages, and the feed stage location in the distillation columns .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include meta-chloroperoxybenzoic acid for epoxidation and osmium tetroxide for hydroxylation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
2-Methoxy-1-heptene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-1-heptene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound reacts with electrophilic oxygen atoms to form epoxides . The pathways involved in these reactions are typically concerted, involving a four-part, circular transition state .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-heptene: A similar compound that can undergo etherification to form 2-methoxy-1-heptene.
2-Methoxy-2-methylheptane: Another related compound used as a fuel additive.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its methoxy group and double bond make it a versatile compound in organic synthesis .
Properties
CAS No. |
61142-46-9 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-methoxyhept-1-ene |
InChI |
InChI=1S/C8H16O/c1-4-5-6-7-8(2)9-3/h2,4-7H2,1,3H3 |
InChI Key |
KJGVHZIDNOLMID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid--[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol (1/1)](/img/structure/B14582205.png)
![5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol](/img/structure/B14582208.png)

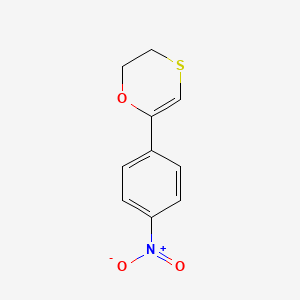
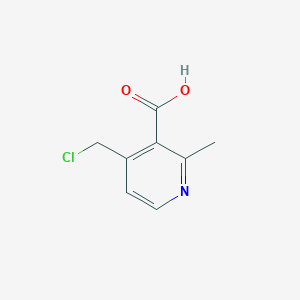
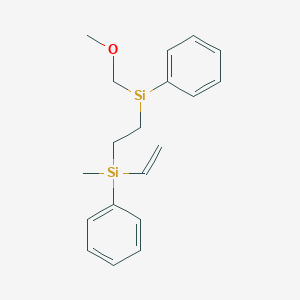
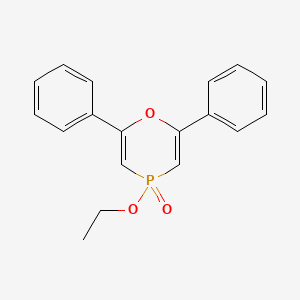
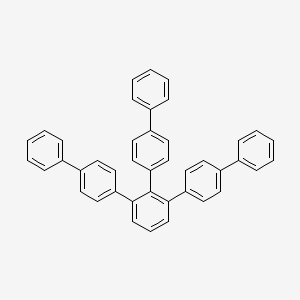
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl-](/img/structure/B14582242.png)
![7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B14582246.png)
